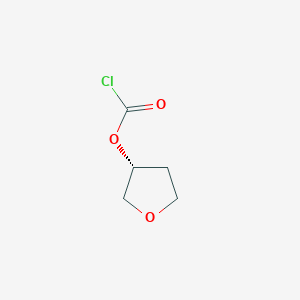
(R)-tetrahydrofuran-3-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tetrahydrofuran-3-yl chloroformate is an organic compound that belongs to the class of chloroformates. Chloroformates are esters of chloroformic acid and are known for their reactivity and versatility in organic synthesis. This compound is particularly interesting due to its chiral center, which makes it valuable in asymmetric synthesis and other applications where stereochemistry is crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-tetrahydrofuran-3-yl chloroformate can be synthesized through the reaction of ®-tetrahydrofuran-3-ol with phosgene or a phosgene equivalent. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-tetrahydrofuran-3-yl chloroformate follows similar principles but with enhanced safety measures due to the hazardous nature of phosgene. Continuous flow reactors are often employed to improve safety and efficiency. The use of phosgene substitutes, such as diphosgene or triphosgene, is also common to mitigate risks associated with phosgene gas.
Chemical Reactions Analysis
Types of Reactions
®-tetrahydrofuran-3-yl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: For carbamate formation, the reaction is typically carried out in the presence of a base like triethylamine.
Alcohols: For esterification, the reaction is conducted in an inert solvent such as dichloromethane.
Carboxylic Acids: For mixed anhydride formation, the reaction conditions are similar to those used for esterification.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
®-tetrahydrofuran-3-yl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the tetrahydrofuran-3-yl group into molecules.
Asymmetric Synthesis: Utilized in the synthesis of chiral compounds due to its stereochemistry.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-tetrahydrofuran-3-yl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the formation of carbamates, the compound reacts with amines to form a stable carbamate linkage, releasing hydrochloric acid as a byproduct.
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but lacks the chiral center.
Benzyl Chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group in organic synthesis.
Fluorenylmethyloxycarbonyl Chloride: Used for introducing the FMOC protecting group in peptide synthesis.
Uniqueness
®-tetrahydrofuran-3-yl chloroformate is unique due to its chiral center, which makes it valuable in asymmetric synthesis. Its tetrahydrofuran ring also imparts different steric and electronic properties compared to other chloroformates, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C5H7ClO3 |
|---|---|
Molecular Weight |
150.56 g/mol |
IUPAC Name |
[(3R)-oxolan-3-yl] carbonochloridate |
InChI |
InChI=1S/C5H7ClO3/c6-5(7)9-4-1-2-8-3-4/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
BULSKJQNVXVGHX-SCSAIBSYSA-N |
Isomeric SMILES |
C1COC[C@@H]1OC(=O)Cl |
Canonical SMILES |
C1COCC1OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















